![molecular formula C10H18LiNOSi B14181737 lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane CAS No. 852380-66-6](/img/structure/B14181737.png)
lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane is a compound that combines the properties of lithium, trimethylsilyl, and pyrrole groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane typically involves the reaction of a pyrrole derivative with a trimethylsilyl reagent in the presence of a lithium base. The reaction conditions often include anhydrous solvents and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .
Applications De Recherche Scientifique
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane has several scientific research applications:
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the pyrrole moiety can participate in electron-rich interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: Another organosilicon compound with similar reactivity but different functional groups.
Pyrrole Derivatives: Compounds containing the pyrrole ring system with various substituents.
Uniqueness
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane is unique due to the combination of lithium, trimethylsilyl, and pyrrole groups in a single molecule.
Propriétés
Numéro CAS |
852380-66-6 |
|---|---|
Formule moléculaire |
C10H18LiNOSi |
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C10H18NOSi.Li/c1-13(2,3)9-8-12-10-11-6-4-5-7-11;/h4-6H,8-10H2,1-3H3;/q-1;+1 |
Clé InChI |
KSFHNESDXBEKMN-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)CCOCN1C=CC=[C-]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)



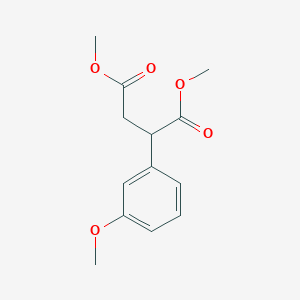
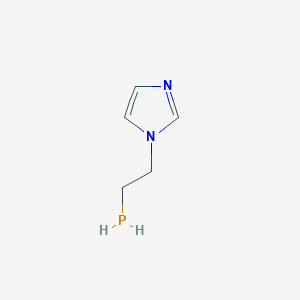
![1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14181709.png)
![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)
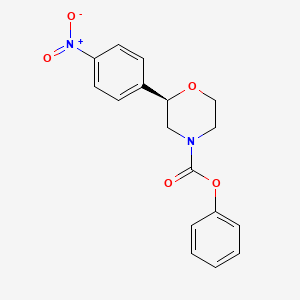
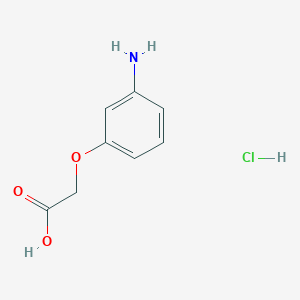
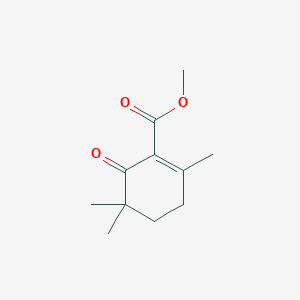
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
